Fmoc-D-Asn(Trt)-OH

Catalog No.
S746509
CAS No.
180570-71-2
M.F
C38H32N2O5
M. Wt
596.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Asn(Trt)-OH

CAS Number

180570-71-2

Product Name

Fmoc-D-Asn(Trt)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid

Molecular Formula

C38H32N2O5

Molecular Weight

596.7 g/mol

InChI

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m1/s1

InChI Key

KJYAFJQCGPUXJY-UUWRZZSWSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Synonyms

Fmoc-D-Asn(Trt)-OH;180570-71-2;N-Fmoc-N'-trityl-D-asparagine;N-(9-Fluorenylmethyloxycarbonyl)-N'-trityl-D-asparagine;C38H32N2O5;PubChem12398;SCHEMBL8227161;MolPort-003-986-374;ACT09902;ZINC4544489;ANW-74507;CF-487;CF-493;FC1250;N-alpha-Fmoc-N-beta-trityl-d-asparagine;AK-49511;AN-30572;SC-09359;TC-163252;TL8000769;FT-0660061;ST24048569;V2257;Y-9190;A812548

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Peptide Synthesis:

Fmoc-D-Asn(Trt)-OH, also known as Fmoc-N-(trityl)-D-asparagine, is a key building block used in the solid-phase peptide synthesis (SPPS) . This technique is a cornerstone of peptide chemistry, enabling the production of synthetic peptides with specific amino acid sequences. Fmoc-D-Asn(Trt)-OH contributes an asparagine (Asn) residue, specifically the D-enantiomer, to the growing peptide chain. The "Trt" group (trityl) protects the side chain of the Asn residue during the synthesis process, allowing for selective deprotection and formation of peptide bonds with other amino acids.

Applications in Drug Discovery:

Peptides hold immense potential in drug discovery due to their diverse structures and ability to interact with specific biological targets. Fmoc-D-Asn(Trt)-OH can be utilized to synthesize various peptide-based drugs and drug candidates, including:

  • Enzyme inhibitors: By mimicking the natural substrate of an enzyme, peptides containing D-Asn can competitively inhibit its activity, potentially leading to treatments for various diseases .
  • Antimicrobial peptides: Certain peptides containing D-Asn exhibit antimicrobial properties, making them potential candidates for the development of novel antibiotics .
  • Therapeutic peptides: Peptides containing D-Asn can be designed to target specific biological processes or diseases, offering potential for various therapeutic applications .

Research in Protein Structure and Function:

Fmoc-D-Asn(Trt)-OH can also be employed in research related to protein structure and function. By incorporating D-Asn residues into peptides that mimic specific protein regions, scientists can gain insights into protein-protein interactions and other functional aspects. Additionally, D-peptides, including those containing D-Asn, are often more resistant to proteolysis (enzymatic degradation) compared to their L-enantiomer counterparts, making them valuable tools for studying protein stability and function in living cells .

Fmoc-D-Asn(Trt)-OH, or N-alpha-fluorenylmethyloxycarbonyl-D-asparagine with a trityl protecting group, is an amino acid derivative widely used in peptide synthesis. Its molecular formula is C₃₈H₃₂N₂O₅, and it has a molecular weight of 596.67 g/mol. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group that serves as a protective group for the amine, while the trityl (Trt) group protects the side chain of the asparagine residue, preventing unwanted reactions during synthesis .

Fmoc-D-Asn(Trt)-OH itself does not have a specific mechanism of action. It functions as a building block to introduce the D-enantiomer of asparagine into a peptide chain. The resulting D-peptides can have various functionalities depending on the specific sequence and intended application. Some D-peptides exhibit antimicrobial activity, while others can serve as enzyme inhibitors or have unique structural properties [].

Fmoc-D-Asn(Trt)-OH is primarily utilized in solid-phase peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, allowing the amino group to participate in further coupling reactions. The trityl group is removed using trifluoroacetic acid (TFA), which generally occurs within one hour at room temperature but may require longer when located at the N-terminal of a peptide .

The biological activity of Fmoc-D-Asn(Trt)-OH is linked to its role in constructing peptides that can mimic natural proteins. This compound's derivatives have been studied for their potential therapeutic applications, including their role in enzyme activity and receptor interactions. The D-asparagine form may also influence biological activity differently compared to its L-counterpart, potentially affecting peptide stability and interaction with biological systems .

The synthesis of Fmoc-D-Asn(Trt)-OH typically involves:

  • Fmoc Protection: D-asparagine is first protected with the Fmoc group.
  • Trityl Protection: The side chain carboxamide is then protected using the trityl group.
  • Purification: The resulting compound is purified, often through chromatography techniques.

This method ensures that both the amine and side-chain functionalities are protected during peptide synthesis processes .

Fmoc-D-Asn(Trt)-OH finds extensive applications in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific sequences.
  • Drug Development: Used in creating peptide-based drugs and therapeutic agents.
  • Biotechnology: Involved in studies related to protein interactions and enzyme activities .

Studies on Fmoc-D-Asn(Trt)-OH often focus on its interactions with various receptors and enzymes. Research indicates that peptides synthesized using this compound can exhibit unique binding affinities and biological responses, making them valuable for understanding protein dynamics and developing new therapeutics .

Several compounds share structural similarities with Fmoc-D-Asn(Trt)-OH, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
Fmoc-L-Asn(Trt)-OHC₃₈H₃₂N₂O₅L-asparagine variant; may have different biological effects
Fmoc-D-Glu(Trt)-OHC₄₁H₃₆N₂O₇Incorporates glutamic acid; used in similar applications
Fmoc-D-Asp(Trt)-OHC₄₁H₃₆N₂O₇Contains aspartic acid; affects peptide properties
Fmoc-Ser(Trt)-OHC₃₉H₃₂N₂O₆Serine derivative; alters peptide functionality

These compounds are utilized in a variety of biochemical applications but differ in their specific properties and biological activities due to variations in their side chains .

XLogP3

6.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

596.23112213 g/mol

Monoisotopic Mass

596.23112213 g/mol

Heavy Atom Count

45

UNII

9M9EUZ5N47

Wikipedia

N-(9-Fluorenylmethyloxycarbonyl)-N'-trityl-D-asparagine

Dates

Modify: 2023-08-15

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